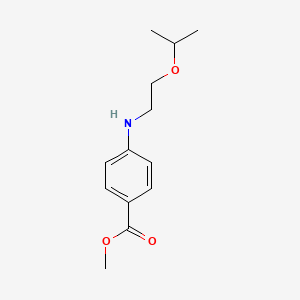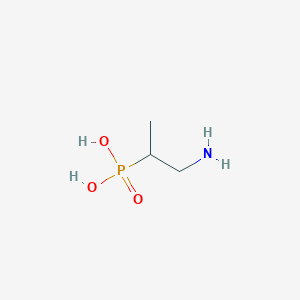
(1-Aminopropan-2-yl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Aminopropan-2-yl)phosphonic acid is an organophosphorus compound with the molecular formula C3H10NO3P It is characterized by the presence of an amino group and a phosphonic acid group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: (1-Aminopropan-2-yl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-propanol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{NH}_2\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 + \text{PCl}_3 \rightarrow \text{NH}_2\text{CH}_2\text{CH}(\text{PCl}_2)\text{CH}_3 ] [ \text{NH}_2\text{CH}_2\text{CH}(\text{PCl}_2)\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{NH}_2\text{CH}_2\text{CH}(\text{PO}_3\text{H}_2)\text{CH}_3 ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: (1-Aminopropan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
(1-Aminopropan-2-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone diseases due to its structural similarity to bisphosphonates.
Industry: It is utilized in the production of flame retardants, corrosion inhibitors, and as a chelating agent in various industrial processes.
作用機序
The mechanism by which (1-Aminopropan-2-yl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by mimicking the natural substrates or by binding to active sites, thereby blocking the enzyme’s activity. The phosphonic acid group plays a crucial role in these interactions due to its ability to form strong bonds with metal ions and other active site residues.
類似化合物との比較
®-1-Aminopropan-2-yl phosphate: This compound is structurally similar but contains a phosphate group instead of a phosphonic acid group.
Hydroxy- and Amino-Phosphonates: These compounds share the phosphonate backbone but differ in the presence of hydroxyl or additional amino groups.
Uniqueness: (1-Aminopropan-2-yl)phosphonic acid is unique due to its specific combination of an amino group and a phosphonic acid group, which imparts distinct chemical and biological properties. Its ability to form strong coordination complexes and its potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C3H10NO3P |
|---|---|
分子量 |
139.09 g/mol |
IUPAC名 |
1-aminopropan-2-ylphosphonic acid |
InChI |
InChI=1S/C3H10NO3P/c1-3(2-4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) |
InChIキー |
GLXJLHFGUYPSHK-UHFFFAOYSA-N |
正規SMILES |
CC(CN)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


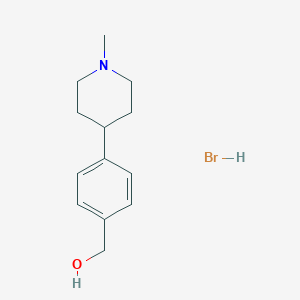

![tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride](/img/structure/B13121324.png)
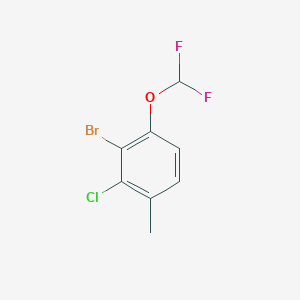
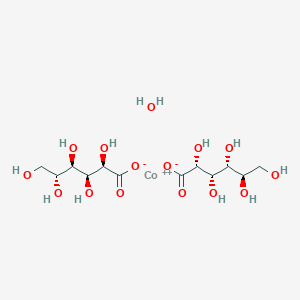

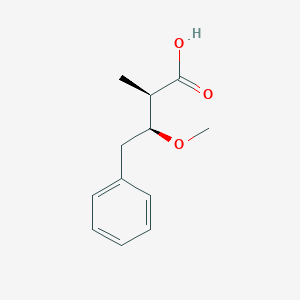
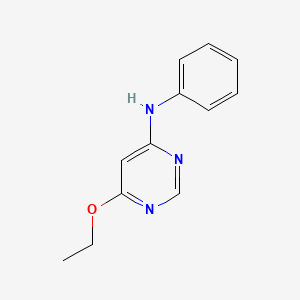
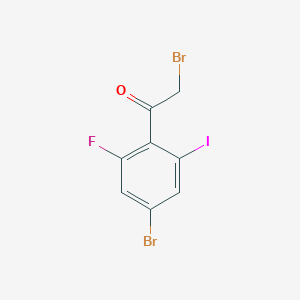
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
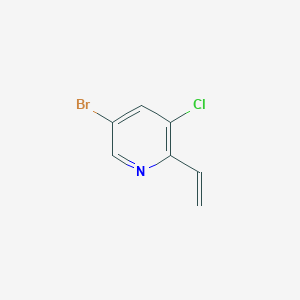
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)
